molecular formula C20H22ClNO3 B3700123 4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide

4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide

Cat. No.: B3700123
M. Wt: 359.8 g/mol
InChI Key: GSQLTYGKGGVDBL-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide is an organic compound characterized by its complex structure, which includes a chlorobenzyl group, a cyclopentyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide typically involves multiple steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with a suitable nucleophile to form the 4-chlorobenzyl intermediate.

    Etherification: The intermediate is then reacted with 3-methoxyphenol under basic conditions to form the 4-[(4-chlorobenzyl)oxy]-3-methoxybenzene.

    Amidation: The final step involves the reaction of the etherified product with cyclopentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-aminobenzamide: Contains an amino group instead of a methoxy group.

Uniqueness

4-[(4-chlorobenzyl)oxy]-N-cyclopentyl-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from its analogs and potentially useful in different applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-cyclopentyl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO3/c1-24-19-12-15(20(23)22-17-4-2-3-5-17)8-11-18(19)25-13-14-6-9-16(21)10-7-14/h6-12,17H,2-5,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQLTYGKGGVDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2CCCC2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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